B1575873 SMAP-34

SMAP-34

Cat. No.: B1575873
Attention: For research use only. Not for human or veterinary use.
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Description

Sheep Myeloid Antimicrobial Peptide-34 (SMAP-34) is a cationic, amphipathic cathelicidin antimicrobial peptide (AMP) composed of 34 amino acid residues. Derived from sheep myeloid gene sequences, it exhibits potent broad-spectrum activity against Gram-negative bacteria (e.g., Escherichia coli), Gram-positive bacteria (e.g., Staphylococcus aureus), and fungi . Key physicochemical properties include:

  • Net charge: +6 (experimentally determined) or +10.43 (calculated polarity index) .
  • Hydrophobic ratio: 38% .
  • Sequence: GLFGRLRDSLQRGGQKILEKAERIWCKIKDIFR .

This compound adopts an α-helical structure, enabling membrane disruption via electrostatic interactions with microbial surfaces . Phylogenetic analysis reveals its evolutionary proximity to Bovine Myeloid Antimicrobial Peptide-34 (BMAP-34), Goat Myeloid Antimicrobial Peptide-34 (MAP-34), and Buffalo Myeloid Antimicrobial Peptide-34 (BuMAP-34) .

Properties

bioactivity

Antimicrobial

sequence

GLFGRLRDSLQRGGQKILEKAERIWCKIKDIFR

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1 summarizes key attributes of SMAP-34 and related AMPs:

Peptide Origin Length (AA) Net Charge Hydrophobic Ratio Polarity Index
This compound (Sheep) Sheep 34 +6 38% 0.48
BMAP-34 (Cattle) Cattle 34 +6 (predicted) ~40% (predicted) N/A
BuMAP-34 (Buffalo) Buffalo 34 +6 38% N/A
Caerin 1.17 (Frog) Frog 25 +9.50 N/A 0.49
Fallaxidin 3.2 (Frog) Frog 16 +9.50 N/A 0.49

Key Observations :

  • This compound and its ruminant counterparts (BMAP-34, BuMAP-34) share nearly identical charge and hydrophobicity, reflecting conserved evolutionary roles in innate immunity .

Antimicrobial Activity

This compound demonstrates broad-spectrum efficacy, with reported minimum inhibitory concentrations (MICs) in the range of 1–10 µM against pathogens like Pseudomonas aeruginosa and Candida albicans . Comparatively:

  • BMAP-34 : Shows similar potency but with higher selectivity for Gram-negative bacteria due to structural variations in the hydrophobic core .
  • Caerin 1.17 : Exhibits stronger activity against Gram-positive bacteria (MIC ~0.5–2 µM) but weaker antifungal effects .
  • BuMAP-34 : Shares 90% sequence homology with this compound, resulting in overlapping antimicrobial profiles but slightly reduced stability under high-salt conditions .

Mechanism of Action

  • This compound : Disrupts microbial membranes via electrostatic binding to negatively charged phospholipids, followed by pore formation .
  • Frog Peptides (Caerin, Fallaxidin) : Utilize a "carpet model" mechanism, covering the membrane surface before inducing micellization .

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